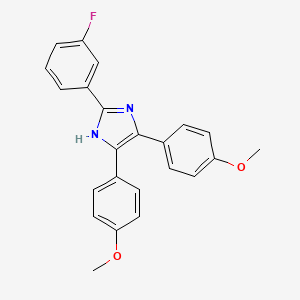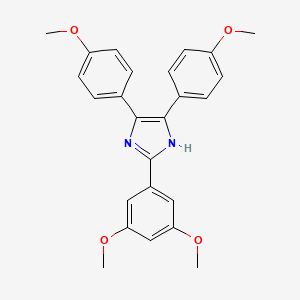![molecular formula C25H27N3O3 B3568942 cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate](/img/structure/B3568942.png)
cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate
Übersicht
Beschreibung
Cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a naphthalene moiety, and a carbamate functional group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate typically involves multiple steps. One common method is the reaction of cyclohexyl isocyanate with 4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenol. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in polymer chemistry.
Wirkmechanismus
The mechanism of action of cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl N-(4-methyl-3-nitrophenyl)carbamate: Similar structure but with a nitro group instead of the naphthalene moiety.
Cyclohexyl N-(4-methylphenyl)carbamate: Lacks the naphthalene and carbamoylamino groups.
Naphthyl N-(4-methylphenyl)carbamate: Contains the naphthalene moiety but lacks the cyclohexyl group.
Uniqueness
Cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate is unique due to its combination of a cyclohexyl group, a naphthalene moiety, and a carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-14-15-19(26-25(30)31-20-10-3-2-4-11-20)16-23(17)28-24(29)27-22-13-7-9-18-8-5-6-12-21(18)22/h5-9,12-16,20H,2-4,10-11H2,1H3,(H,26,30)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZCGZOTOIZNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2CCCCC2)NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


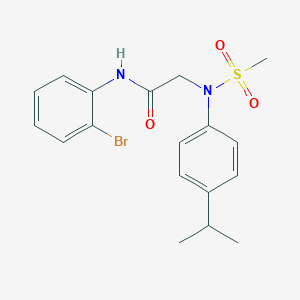
![N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3568872.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3568878.png)

![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568885.png)
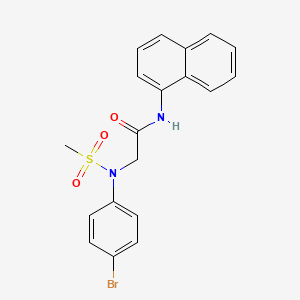
![N~1~-(2-chlorophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3568909.png)
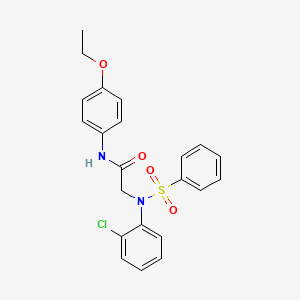
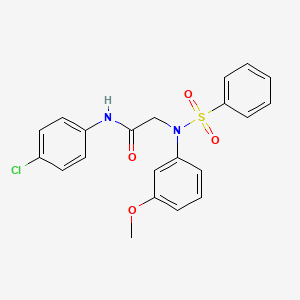
![2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3568933.png)
![1-Pyridin-2-yl-3-[4-[[4-(pyridin-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B3568946.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3568956.png)
